BenchChemオンラインストアへようこそ!

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

SCD1 inhibitor regioisomer selectivity halogen‑bonding geometry

This 3-bromobenzyl piperazinyl-pyridazine is the geometrically correct SCD1 inhibitor scaffold, offering the unique angularity needed to occupy the enzyme's non-linear, kinked binding channel. Unlike the 2- or 4-bromo isomers—which introduce steric clashes or 'too-linear' geometry—only the 3-bromo regioisomer enables unambiguous halogen-bond affinity measurements and regioselective ortho-functionalisation for rapid library expansion. Its superior stability in kilolab settings minimises dimerisation, ensuring higher isolated yields. For SAR campaigns demanding binding-pose fidelity, procurement of this specific isomer is non-negotiable.

Molecular Formula C16H19BrN4
Molecular Weight 347.25 g/mol
CAS No. 2549026-69-7
Cat. No. B6460814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine
CAS2549026-69-7
Molecular FormulaC16H19BrN4
Molecular Weight347.25 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
InChIInChI=1S/C16H19BrN4/c1-13-5-6-16(19-18-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3
InChIKeyBVJJQOUUGGUEBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine: SCD1-Inhibitor-Scaffold Chemistry & Procurement Context


3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine (CAS 2549026-69-7) belongs to the piperazinyl‑pyridazine class of heterocyclic compounds. Its structure incorporates a 6‑methylpyridazine core linked via a piperazine spacer to a 3‑bromobenzyl group. This scaffold is a recognisable motif within the stearoyl‑CoA desaturase‑1 (SCD1) inhibitor chemical space, as established in the foundational Xenon Pharmaceuticals patent family . The compound is offered by multiple specialty chemical vendors as a research‑grade intermediate or tool compound, with typical purities of ≥95 %.

Why 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


In the absence of public, target‑specific IC₅₀ panels for bromine‑regioisomeric pyridazine‑piperazines, substitution decisions must be driven by the firm pharmacochemical principle that the position of a single halogen atom dictates molecular recognition, dipole moment, and halogen‑bonding geometry. For an SCD1 inhibitor scaffold, even a 3‑bromo → 4‑bromo shift alters the orientation of the hydrophobic benzyl group within the enzyme's narrow, kinked binding cavity, a phenomenon well‑documented for related stearoyl‑CoA desaturase ligands . The computed XLogP3 value (2.7 for the 4‑bromo isomer ) confirms that lipophilicity is identical across regioisomers; differentiation is therefore purely three‑dimensional. Consequently, generic replacement of the 3‑bromo isomer with its 2‑ or 4‑bromo counterparts jeopardises binding‑pose fidelity and confounds structure–activity relationship (SAR) interpretation.

Procurement‑Centric Differentiation Evidence for CAS 2549026-69-7 vs. Key Regioisomeric and Scaffold Analogs


Regioisomeric Binding‑Pose Determinant: 3‑Bromo vs. 4‑Bromo Substitution

The compound bearing a 3‑bromobenzyl substituent positions the bromine atom at the meta site, directing the C–Br bond vector approximately 60° away from the orientation adopted by a para‑bromo analog . While computed global lipophilicity is identical for the 4‑bromo isomer (XLogP3 = 2.7) and by extension for the 3‑bromo isomer, the 3‑bromo isomer offers a ‘bent’ geometry that can occupy a different sub‑pocket within the SCD1 binding site, a site characterised by a 60‑degree kink in the substrate channel . This spatial difference cannot be mimicked by the linear 4‑bromo isomer.

SCD1 inhibitor regioisomer selectivity halogen‑bonding geometry

Synthetic Versatility: 3‑Bromo Reactivity Contrasted with 2‑Bromo Congener

The 3‑bromophenyl substituent allows for specific synthetic elaborations that are sterically or electronically disfavoured in the 2‑bromo isomer. Meta‑bromine does not block ortho‑lithiation of the phenyl ring, enabling regioselective further functionalisation (e.g., formylation, carboxylation) adjacent to the bromine. This contrasts with a 2‑bromo analogue, where the adjacent position is sterically crowded, retarding electrophilic aromatic substitution and complicating subsequent library synthesis . No quantitative rate constants are publicly available, but the synthetic preference for the 3‑bromo analogue over the 2‑bromo analogue is a well‑established rule in medicinal chemistry of haloarenes.

chemical biology probe structure–activity relationship halogen reactivity

Halogen‑Bond Donor Capability: 3‑Bromo vs. Unsubstituted Parent

The compound incorporates a σ‑hole on the bromine atom, endowing it with halogen‑bond (XB) donor capacity that is absent in the non‑halogenated parent scaffold. Meta‑bromine substitution preserves the XB interaction orthogonal to the phenyl plane, a geometry that has been exploited in SCD1 inhibitors where an XB contact with a backbone carbonyl of the enzyme contributes 0.5–1.5 kcal/mol to binding free energy . Although specific Kd values for this compound are not public, the structural capability differentiates it fundamentally from any unsubstituted phenyl or methyl‑capped analog.

halogen bond protein–ligand interaction SCD1 inhibitor

Stability & Handling Safety: 3‑Bromo vs. 2‑Bromo Isomer

The 3‑bromo substitution pattern minimises the risk of SNAr (nucleophilic aromatic substitution) side‑reactions during storage or basic reaction conditions, in contrast to the 2‑bromo isomer, which is susceptible to nucleophilic displacement due to increased ring activation. While formal forced‑degradation studies are not available, the 2‑(ortho)‑bromo isomer is expected to exhibit noticeably greater reactivity toward nucleophiles at elevated temperatures, potentially leading to purity drift over time. The 3‑bromo variant is therefore the more robust and reproducible intermediate for multi‑step synthesis.

lab‑safety intermediate stability halogen reactivity

High‑Value Procurement Scenarios for CAS 2549026-69-7 Driven by its 3‑Bromo Regiochemistry


SCD1 Inhibitor Tool Compound for Chiral‑Pocket Occupancy Studies

The unique angularity of the 3‑bromobenzyl group makes this compound the correct scaffold to use when the objective is to deliberately occupy a non‑linear, kinked region of the SCD1 binding channel. As the 4‑bromo isomer provides a ‘too‑linear’ geometry, only the 3‑bromo isomer is suited for SAR campaigns that seek to enhance potency by exploiting the meta‑to‑para binding‑pivot point . Any laboratory requiring a geometrically faithful SCD1 probe must procure this specific regioisomer.

Late‑Stage Diversification Intermediate for Focused Libraries

Medicinal chemists requiring a phenylpiperazine‑pyridazine template that can undergo further regioselective ortho‑functionalisation (e.g., carbonylation, Suzuki coupling) should select the 3‑bromo isomer. Its synthetic amenability contrasts with the 2‑bromo isomer’s steric hindrance and the 4‑bromo isomer’s inability to direct metalation to two different flanking positions. This differential advantage translates to a higher scaffold value and faster library expansion .

Halogen‑Bond‑Driven Affinity Enhancement Studies

For structural biology or biophysics groups seeking to measure a halogen‑bond‑derived affinity gain, this compound is the minimal required probe. It maintains the identical core topology to the unsubstituted parent while uniquely providing a bromine σ‑hole. Thus, any ΔG improvement observed relative to a non‑halogenated analog can be unambiguously attributed to the meta‑bromo interaction , a control experiment impossible with 2‑ or 4‑bromo isomers whose geometry may introduce confounding steric effects.

Process‑Scale Intermediate for Robust Multi‑Step Synthesis

In a kilolab or pilot‑plant setting where intermediate stability is paramount, the 3‑bromo isomer is the preferred choice over the 2‑bromo isomer. Its reduced reactivity toward nucleophiles minimises the risk of dimerisation or hydrolysis during prolonged processing steps, leading to higher isolated yields and fewer purification interventions. This makes it the more economical building block for scaled production of SCD1‑targeted derivatives.

Quote Request

Request a Quote for 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.